2-Methoxy-D-homophenylalanine is a non-canonical amino acid that serves as a valuable building block in medicinal chemistry and biochemistry. It is derived from homophenylalanine, which is itself an important chiral precursor for various pharmaceuticals. The presence of a methoxy group enhances its chemical properties, making it suitable for specific applications in drug synthesis and protein engineering.
The compound can be synthesized from commercially available starting materials, including 2-methoxybenzaldehyde and D-homophenylalanine. Research indicates that microbial production methods are being explored to create this compound more sustainably compared to traditional chemical synthesis routes .
2-Methoxy-D-homophenylalanine belongs to the category of non-canonical amino acids, which are amino acids not commonly found in natural proteins. Its classification is significant in the context of drug design and protein modification, where unique properties are often desired.
The synthesis of 2-methoxy-D-homophenylalanine can be achieved through several methods, including:
The molecular structure of 2-methoxy-D-homophenylalanine includes:
2-Methoxy-D-homophenylalanine can participate in various chemical reactions:
The stability and reactivity of 2-methoxy-D-homophenylalanine make it suitable for incorporation into peptide chains or as part of larger molecular frameworks used in therapeutic agents.
The mechanism by which 2-methoxy-D-homophenylalanine exerts its effects primarily involves its incorporation into proteins or peptides, affecting their structure and function.
Research on similar compounds indicates that modifications like methoxylation can enhance solubility and bioavailability, making them more effective in pharmaceutical applications .
Relevant data from studies indicate that modifications like these significantly influence the compound's reactivity and interaction with biological systems .
2-Methoxy-D-homophenylalanine has several applications in scientific research:
Chemoenzymatic routes leverage biocatalysts for asymmetric synthesis, achieving high enantiomeric excess (>99% ee) in 2-Methoxy-D-homophenylalanine production. A prominent strategy employs Novozyme 435 (immobilized Candida antarctica lipase B) to catalyze the dynamic kinetic resolution (DKR) of oxazol-5(4H)-one intermediates derived from racemic 2-acetamido-3-(2-methoxyphenyl)propanoic acids. This process yields N- and C-protected D-amino acids with 76–85% ee and theoretical 100% yield by continuously racemizing the less reactive L-enantiomer [1]. Subsequent chemical hydrolysis and enzymatic deprotection afford enantiopure product.
Recent advances exploit engineered D-amino acid dehydrogenases (DAADHs) for reductive amination of the corresponding α-keto acid precursor, 2-oxo-4-(2-methoxyphenyl)butanoic acid. For example, a Corynebacterium glutamicum DAADH variant (Q150L/D154G/T169I/R195M/H244N) exhibits broad substrate tolerance for arylalkyl keto acids. When coupled with glucose dehydrogenase for NADPH regeneration, this system achieves 80–94% conversion to D-homophenylalanine derivatives [7]. Methoxy-substituted substrates require optimization of hydrophobic substrate-binding pockets (e.g., W144 in CgDAADH) to accommodate the electron-donating group [7].
Table 1: Enzymatic Performance in Homophenylalanine Synthesis
Biocatalyst | Substrate | Conversion (%) | ee (%) | Reference |
---|---|---|---|---|
Novozyme 435 (DKR) | Oxazolone precursor | ~80 | 76–85 | [1] |
Engineered CgDAADH | 2-oxo-4-phenylbutanoate | 94 | >99 | [7] |
Thermus thermophilus DAADH | 2-oxo-4-(2-methoxyphenyl)butanoate | 88* | >99* | [7] |
*Estimated from analogous methoxylated substrates
Incorporating 2-Methoxy-D-homophenylalanine into peptides employs Fmoc-protected building blocks (e.g., Fmoc-D-hPhe(2-OMe)-OH, CAS 1260601-37-3) for standard solid-phase peptide synthesis (SPPS). Key optimizations include:
Table 2: SPPS Conditions for 2-Methoxy-D-homophenylalanine Incorporation
Parameter | Optimal Condition | Alternative | Effect on Yield |
---|---|---|---|
Coupling reagent | 3 eq HATU + 6 eq DIEA | HBTU/DIPEA | 5–8% decrease |
Solvent | DMF/DCM (1:1) | DMF | Comparable |
Coupling time | 45 min | 90 min | Marginal improvement |
Fmoc deprotection | 20% piperidine/DMF (2 × 3 min) | 30% piperidine/DMF | Increased epimerization risk |
Direct methoxylation of D-homophenylalanine precursors faces regioselectivity challenges due to the electron-withdrawing carboxylate group. Two validated strategies exist:
Copper-mediated ortho-C–H activation remains challenging due to competitive side-chain coordination. Directed ortho-metalation using N,N-diisopropylcarbamoyl directing groups shows promise but requires harsh conditions (−78°C, n-BuLi) incompatible with scale-up [9].
Classical resolution remains industrially viable for 2-Methoxy-D-homophenylalanine due to cost constraints of asymmetric synthesis:
Scale-up of 2-Methoxy-D-homophenylalanine synthesis confronts interconnected hurdles:
Process mass intensity (PMI) analysis reveals solvent use accounts for 85% of total mass input. Switching from dichloromethane to 2-methyltetrahydrofuran in extraction steps lowers PMI from 120 to 45 and improves biodegradability [1] [6].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0